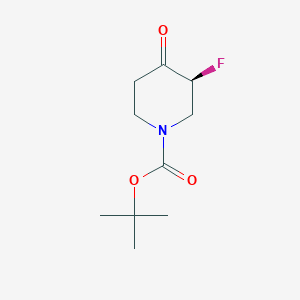

叔丁基(3S)-3-氟-4-氧代哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl esters are often synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .科学研究应用

合成与表征

叔丁基(3S)-3-氟-4-氧代哌啶-1-羧酸酯及其衍生物因其合成应用而被广泛研究,特别是在复杂有机分子的合成中。一种值得注意的方法涉及叔丁基3-烯丙基-4-氧代哌啶-1-羧酸酯衍生物与L-选择性还原剂的反应,导致高产率地形成叔丁基(3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯。该反应展示了哌啶衍生物的立体选择性合成可能性,这在药物化学和药物设计中至关重要(Boev等人,2015年)。

此外,叔丁基4-甲基-3-氧代哌啶-1-羧酸酯的合成是一种新型蛋白酪氨酸激酶抑制剂开发中的重要中间体,突出了此类化合物在药物研究中的相关性。提出了一种从易于获得的试剂开始的这种化合物的有效合成路线,总收率达到80.2%,这证明了这些合成工艺的实用性和工业可扩展性(陈新志,2011年)。

结构和机理见解

叔丁基4-氧代哌啶-1-羧酸酯二甲基腙与各种试剂的反应导致形成新的哌啶衍生物。例如,与BuLi和受保护的醇碘化物反应生成叔丁基3-{[叔丁基(二甲基)甲硅烷基]-4-氧代哌啶-1-羧酸酯。这些化合物在三乙基硅烷和无水BiBr3处理后,以高立体选择性进行环化,形成与氧杂环融合的N-Boc哌啶衍生物。这些发现不仅提供了对这类反应立体化学的见解,还为复杂双环体系的合成开辟了新途径(Moskalenko & Boev,2014年)。

在含氟合成中的应用

探索叔丁基醇的氟代类似物,包括叔丁基(3S)-3-氟-4-氧代哌啶-1-羧酸酯,为其作为含氟合成中新型保护基团的潜力提供了有价值的见解。这些研究表明了如何有效地使用此类化合物来保护和固定含氟相中的中型非极性羧酸,突出了它们在简化有机合成中纯化过程中的效用(Pardo等人,2001年)。

作用机制

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the presence of the tert-butyl group could potentially make the compound more stable under certain conditions .

属性

IUPAC Name |

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWQLLPLOQGOI-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)[C@H](C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2942595.png)

![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)

![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)

![(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942602.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2942608.png)

![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)

![2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol](/img/structure/B2942610.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)